molecular formula C18H17FN4O2 B2896591 3-fluoro-4-methoxy-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034384-94-4

3-fluoro-4-methoxy-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide

Cat. No.: B2896591
CAS No.: 2034384-94-4
M. Wt: 340.358
InChI Key: GABSBORYWDYQPF-UHFFFAOYSA-N
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Description

This product is the chemical compound 3-fluoro-4-methoxy-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide. It is a small molecule featuring a benzamide core linked to a pyridine and a 1-methyl-1H-pyrazole group, a scaffold common in medicinal chemistry research . Compounds with similar structures, such as those containing pyrazole and pyridine rings, are frequently investigated as potential inhibitors for various biological targets . Similarly, the 3-fluoro-4-methoxy benzamide moiety is a recognized pharmacophore in the development of bioactive molecules . The specific research applications, molecular targets, and detailed mechanism of action for this exact compound are areas for further investigation and are not yet fully characterized in the readily available scientific literature. Researchers are encouraged to consult specialized databases and primary literature for more specific information. This product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O2/c1-23-16(5-6-22-23)14-7-12(9-20-11-14)10-21-18(24)13-3-4-17(25-2)15(19)8-13/h3-9,11H,10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABSBORYWDYQPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core benzamide structure. The fluorine and methoxy groups are introduced through specific reactions, and the pyrazolyl group is attached using a suitable coupling reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that the reaction conditions are optimized for efficiency and yield. This might involve the use of continuous flow reactors or other advanced techniques to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.

Major Products Formed:

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It has been investigated for its biological activity, including potential antimicrobial and antiviral properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

  • Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Substituent Variations on the Benzamide Core

Compound Name Substituents on Benzamide Molecular Weight Key Structural Differences vs. Target Compound Evidence Source
N-((5-(1-Methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide None (unsubstituted benzamide) 292.33 Lacks 3-fluoro and 4-methoxy groups; lower polarity
4-Methoxy-N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}benzamide 4-methoxy N/A Methoxy at para position; pyrazole has phenoxy and CF3
3-Fluoro-N-[1-(3-phenyl-1H-pyrazol-5-yl)piperidin-4-yl]benzamide 3-fluoro N/A Piperidine linker instead of pyridinylmethyl group
2-Bromo-5-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide 2-bromo, 5-methoxy 401.3 Bromine instead of fluorine; methoxy at meta position

Key Observations :

  • Electron-Withdrawing vs. Donor Groups: The 3-fluoro substituent in the target compound introduces electron-withdrawing effects, which may enhance binding to electron-rich regions of targets compared to bromine (bulkier, less electronegative) in .
  • Methoxy Positioning : The 4-methoxy group in the target compound likely improves solubility compared to the unsubstituted analog in , while para-methoxy derivatives () may exhibit distinct conformational preferences .

Heterocyclic Linker Modifications

Compound Name Linker Structure Biological Relevance Evidence Source
Target Compound Pyridine-pyrazole Potential kinase inhibition (e.g., DDR1/2)
N-((3-(1-Ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,4,5-trifluoro-3-methoxybenzamide Oxadiazole-pyrazole Increased rigidity; may affect membrane permeability
Imatinib Pyridine-pyrimidine Clinically validated kinase inhibitor (BCR-ABL)

Key Observations :

  • Pyridine vs.

Q & A

Q. Answer :

Crystallization : Use vapor diffusion with solvents like DMSO/water or methanol/chloroform to grow single crystals .

X-ray Diffraction : Collect data using a synchrotron or in-house diffractometer (Mo/Kα radiation).

Refinement : Employ SHELXL for structure solution and refinement, ensuring R-factor < 0.05 .
Validation : Cross-check with Cambridge Structural Database (CSD) entries for similar benzamide derivatives to confirm bond lengths/angles .

Advanced: How can contradictions in reported biological activity data (e.g., IC50 variability) be resolved?

Q. Answer :

Assay Standardization :

  • Use identical cell lines (e.g., HEK293 vs. CHO) and assay buffers to minimize variability .
  • Validate target engagement via orthogonal methods (e.g., SPR for binding affinity, ITC for thermodynamic profiling) .

Data Normalization : Account for differences in protein expression levels or batch effects using internal controls (e.g., β-actin for Western blots) .

Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers .

Advanced: What computational strategies predict the binding mode of this compound to kinase targets?

Q. Answer :

Molecular Docking : Use AutoDock Vina or Glide to dock the compound into ATP-binding pockets of kinases (e.g., EGFR, JAK2). Prioritize poses with hydrogen bonds to the hinge region .

MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein interactions. Analyze RMSD and binding free energy (MM-PBSA) .

SAR Analysis : Modify substituents (e.g., fluorine position, methoxy group) and correlate with docking scores to identify critical interactions .

Advanced: How can pharmacokinetic properties (e.g., bioavailability) be optimized through structural modifications?

Q. Answer :

LogP Optimization : Introduce polar groups (e.g., -OH, -SO2NH2) to reduce LogP from ~3.5 to <2.5, improving solubility .

Metabolic Stability : Replace labile groups (e.g., methyl on pyrazole with trifluoromethyl) to block CYP450-mediated oxidation .

In Vivo Testing : Use rodent models to assess AUC and Cmax after oral administration. Compare with prodrug strategies (e.g., esterification of the benzamide) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Q. Answer :

NMR : Assign peaks using 2D experiments (HSQC, HMBC) to confirm pyrazole and benzamide connectivity .

HRMS : Verify molecular weight (expected [M+H]+ ~410.15) with <3 ppm error .

IR Spectroscopy : Identify carbonyl (C=O stretch at ~1680 cm⁻¹) and aromatic C-F (1250 cm⁻¹) .

Advanced: How to design analogues to improve selectivity over off-target receptors?

Q. Answer :

Crystal Structure Analysis : Identify steric clashes with off-targets (e.g., serotonin receptors) using PDB structures .

Fragment Replacement : Substitute the pyridylmethyl group with bicyclic systems (e.g., indole) to enhance shape complementarity .

Selectivity Screening : Use broad-panel binding assays (Eurofins CEREP) at 10 µM to rule out off-target activity .

Basic: What are the stability profiles of this compound under physiological conditions?

Q. Answer :

pH Stability : Incubate in buffers (pH 1–9) for 24h. Monitor degradation via HPLC; expect instability at pH >8 due to benzamide hydrolysis .

Plasma Stability : Use human plasma at 37°C. Half-life >6h indicates suitability for in vivo studies .

Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the fluorophenyl group .

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